

# Comparative Analysis of Novel UNC Compounds and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | UNC8900   |           |  |  |  |  |
| Cat. No.:            | B12382066 | Get Quote |  |  |  |  |

A note on the compound **UNC8900**: Initial searches for a compound designated "**UNC8900**" did not yield any publicly available information. It is plausible that this is a typographical error or refers to an internal, unpublished compound. Therefore, this guide presents a comparative analysis of two well-characterized compounds from the University of North Carolina (UNC) pipeline, UNC2025 and UNC6852, alongside a widely studied kinase inhibitor, BI-D1870, as a relevant comparator. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.

## **Compound Overview**

- UNC2025: A potent and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] MERTK is overexpressed in numerous cancers, including leukemia and non-small cell lung cancer, and its inhibition is a promising therapeutic strategy.[3][4][5]
- UNC6852: A selective degrader of the Polycomb Repressive Complex 2 (PRC2).[6][7] It operates as a proteolysis-targeting chimera (PROTAC), inducing the degradation of PRC2 components EED, EZH2, and SUZ12.[6][7] Dysregulation of PRC2 is implicated in various cancers.[8]
- BI-D1870: A potent and specific ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[9][10] RSK isoforms are downstream effectors of



the Ras/MAPK signaling pathway and are involved in cell growth, proliferation, and survival. [11][12]

# **Quantitative Performance Data**

The following tables summarize the in vitro and cellular activities of the selected compounds.

Table 1: In Vitro Biochemical Activity

| Compound | Target       | Assay Type       | IC50 (nM)     | Ki (nM)       | ATP<br>Concentrati<br>on |
|----------|--------------|------------------|---------------|---------------|--------------------------|
| UNC2025  | MERTK        | Kinase Assay     | 0.74          | 0.16          | Not Specified            |
| FLT3     | Kinase Assay | 0.8              | Not Specified | Not Specified |                          |
| AxI      | Kinase Assay | 122              | 13.3          | Not Specified |                          |
| UNC6852  | EED (PRC2)   | Binding<br>Assay | 247           | Not Specified | Not<br>Applicable        |
| BI-D1870 | RSK1         | Kinase Assay     | 31            | Not Specified | 100 μΜ                   |
| RSK2     | Kinase Assay | 24               | Not Specified | 100 μΜ        |                          |
| RSK3     | Kinase Assay | 18               | Not Specified | 100 μΜ        | -                        |
| RSK4     | Kinase Assay | 15               | Not Specified | 100 μΜ        | -                        |

Table 2: Cellular Activity



| Compound       | Cell Line                     | Assay Type               | IC50 (nM)                                     | Effect                                              |
|----------------|-------------------------------|--------------------------|-----------------------------------------------|-----------------------------------------------------|
| UNC2025        | 697 (B-ALL)                   | MERTK<br>Phosphorylation | 2.7                                           | Inhibition of MERTK phosphorylation[ 1][13]         |
| Molm-14 (AML)  | FLT3<br>Phosphorylation       | 14                       | Inhibition of FLT3<br>phosphorylation[<br>13] | _                                                   |
| Kasumi-1 (AML) | Cell Viability                | 143.5                    | Inhibition of cell proliferation[14]          |                                                     |
| UNC6852        | DB (DLBCL)                    | EED Degradation (DC50)   | 111                                           | 84% max<br>degradation<br>(Dmax)                    |
| DB (DLBCL)     | EZH2<br>Degradation<br>(DC50) | 275                      | 86% max<br>degradation<br>(Dmax)              |                                                     |
| BI-D1870       | HEK-293                       | GSK3β<br>Phosphorylation | ~1000                                         | Inhibition of phorbol ester-induced phosphorylation |
| EW-3           | Cell Viability                | 35.8                     | Inhibition of cell growth                     |                                                     |
| Н9             | Cell Viability                | 60.19                    | Inhibition of cell growth                     | -                                                   |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# In Vitro Kinase Inhibition Assay (for UNC2025 and BI-D1870)



This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

- Enzyme and Substrate: Purified recombinant human kinase (e.g., MERTK, RSK1) and a
  corresponding peptide substrate are used. For BI-D1870's effect on RSK, a substrate
  peptide like KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK can be utilized.[15]
- Assay Buffer: A typical buffer would be 50 mM HEPES, pH 7.4, containing 10 mM MgCl<sub>2</sub>, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% BSA.[16]

#### Procedure:

- The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer in a 384-well plate.
- The reaction is initiated by the addition of ATP. For BI-D1870, [ $\gamma$ -32P]ATP at a concentration of 100  $\mu$ M is often used.[15]
- The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[15]
- The reaction is terminated by the addition of a stop solution, such as 70 mM EDTA.[16]
- The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the peptide on a filter membrane and measuring radioactivity using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

### **Cellular Degradation Assay (for UNC6852)**

This assay determines the efficiency and potency of a PROTAC in degrading its target protein within cells.

 Cell Lines: A relevant cell line, such as the Diffuse Large B-cell Lymphoma (DLBCL) cell line DB, is used.



#### Procedure:

- Cells are seeded in multi-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of UNC6852 for a specified duration (e.g., 24 hours).
- Following treatment, cells are lysed using a suitable buffer (e.g., RIPA buffer)
   supplemented with protease inhibitors.[7]
- The total protein concentration in each lysate is determined using a standard method like the BCA assay.
- Equal amounts of protein from each sample are subjected to Western blotting.
- The levels of the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH) are detected using specific primary antibodies and corresponding secondary antibodies.
- The intensity of the protein bands is quantified using densitometry.
- The percentage of protein degradation relative to a vehicle-treated control is calculated.
- DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values are determined by plotting the percentage of degradation against the logarithm of the compound concentration.

### **Cellular Phosphorylation Assay (for UNC2025)**

This assay assesses the ability of an inhibitor to block the phosphorylation of its target kinase in a cellular context.

- Cell Lines: A cell line expressing the target kinase, such as the 697 B-cell acute lymphoblastic leukemia (B-ALL) cell line for MERTK, is used.[1][13]
- Procedure:



- Cells are cultured and then treated with various concentrations of UNC2025 for a set period (e.g., 1 hour).[13]
- To stabilize the phosphorylated form of MERTK, cells can be treated with a phosphatase inhibitor like pervanadate for a short duration before lysis.[13]
- The target kinase is immunoprecipitated from the cell lysates.
- The levels of the total and phosphorylated kinase are detected by Western blotting using specific antibodies.
- The relative levels of the phosphorylated and total protein are determined by densitometry.
- The IC50 for the inhibition of cellular phosphorylation is calculated from the dose-response curve.

## **Signaling Pathway Diagrams**

The following diagrams illustrate the signaling pathways modulated by the target proteins of the discussed compounds.





Click to download full resolution via product page

Caption: MERTK Signaling Pathway.





Click to download full resolution via product page

Caption: RSK Signaling Pathway.





Click to download full resolution via product page

Caption: PRC2 Mechanism and Degradation by UNC6852.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: MERTK Signaling in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: MERTK signaling in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PRC2 Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo | MRC PPU [ppu.mrc.ac.uk]
- 11. consensus.app [consensus.app]
- 12. The RSK factors of activating the Ras/MAPK signaling cascade PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Comparative Analysis of Novel UNC Compounds and Related Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382066#comparative-analysis-of-unc8900-and-similar-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com